An In-Depth Technical Guide to the Physical Properties of 3-(Dimethylamino)propyl Acrylate (DMAPA)
An In-Depth Technical Guide to the Physical Properties of 3-(Dimethylamino)propyl Acrylate (DMAPA)
Introduction: The Versatility of a Functional Monomer
3-(Dimethylamino)propyl acrylate (DMAPA) is a bifunctional monomer of significant interest in the fields of polymer chemistry and materials science. Possessing both a polymerizable acrylate group and a pH-responsive tertiary amine, DMAPA serves as a critical building block for the synthesis of "smart" or "stimuli-responsive" polymers. These polymers can undergo conformational or solubility changes in response to environmental pH shifts, making them invaluable for advanced applications such as drug delivery systems, gene therapy vectors, flocculants in water treatment, and coatings.[1]
This guide provides a comprehensive overview of the core physical and chemical properties of DMAPA. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this monomer for its effective handling, polymerization, and application. The causality behind experimental choices and safety protocols is emphasized to ensure both successful outcomes and safe laboratory practices.
Core Physical and Chemical Properties
The fundamental properties of DMAPA are summarized below. These values are critical for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 18526-07-3 | [2] |
| Molecular Formula | C₈H₁₅NO₂ | [2] |
| Molecular Weight | 157.21 g/mol | [2] |
| IUPAC Name | 3-(dimethylamino)propyl prop-2-enoate | |
| Appearance | Liquid | |
| Density | 0.928 g/mL at 25 °C | |
| Boiling Point | 167 °C | |
| Refractive Index | n20/D 1.44 | |
| Flash Point | 68 °C (154.4 °F) - Closed Cup | |
| Storage Temperature | 2-8 °C |
Spectral Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the DMAPA monomer before its use in polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR Spectroscopy: Proton NMR provides a definitive fingerprint of the molecule. The key is to identify the vinyl protons of the acrylate group, which typically appear in the 5.8-6.5 ppm range, and the protons on the carbon atoms adjacent to the oxygen, nitrogen, and each other along the propyl chain.
-
¹³C NMR Spectroscopy: Carbon NMR is used to confirm the presence of all eight unique carbon atoms in the structure. The carbonyl carbon of the ester group is a key diagnostic peak, typically appearing far downfield. Other characteristic peaks include those of the vinyl carbons and the carbons of the propyl chain.[3][4]
Note on Data Availability: While extensive spectral data is available for the analogous N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA)[5][6], specific, authoritatively published spectra for the DMAPA monomer are not readily found in common databases. The assignments in the following diagram are predictive, based on standard chemical shift values for acrylate and aminoalkyl functionalities. Researchers should always acquire their own spectra for identity confirmation.
Caption: Predicted ¹H NMR assignments for DMAPA.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to verify the presence of key functional groups. For DMAPA, the spectrum is dominated by absorptions from the acrylate ester.
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C=O Stretch (Ester): A very strong and sharp peak around 1725 cm⁻¹ . This is the most prominent feature in the spectrum.[7]
-
C=C Stretch (Alkene): A peak of medium intensity around 1635 cm⁻¹ .
-
C-O Stretch (Ester): Strong, characteristic peaks in the 1150-1300 cm⁻¹ region.[7]
-
C-H Stretches: Peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the propyl and methyl groups, and a peak just above 3000 cm⁻¹ for the sp² C-H bonds of the vinyl group.[8]
Solubility and Hydrolytic Stability
Solubility Profile
The dual nature of DMAPA—possessing a polar tertiary amine and a moderately nonpolar hydrocarbon structure—governs its solubility.
-
Water: The tertiary amine group can be protonated in aqueous media, rendering the monomer water-soluble, particularly at neutral to acidic pH. At higher pH, its solubility in water decreases as the amine is deprotonated.
-
Organic Solvents: DMAPA is generally miscible with a wide range of common organic solvents. Based on the properties of similar acrylate monomers, it is expected to be soluble in alcohols (methanol, ethanol), ethers (THF), ketones (acetone), and aromatic hydrocarbons (toluene).[9][10][11] This makes it versatile for use in various polymerization systems.
Causality of Hydrolysis: A Critical Consideration
A crucial aspect of working with DMAPA is the hydrolytic instability of its ester linkage. This is a self-validating system: failure to account for hydrolysis will lead to impure starting material and inconsistent polymerization results.
-
Mechanism: Acrylate esters are susceptible to base-catalyzed hydrolysis (saponification).[12][13] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is significantly faster at alkaline pH than in neutral or acidic conditions.[12][14]
-
Intramolecular Catalysis: The presence of the tertiary amine in the propyl chain can accelerate this hydrolysis. The amine can act as an intramolecular catalyst, increasing the rate of ester cleavage compared to a simple alkyl acrylate.
-
Experimental Implications:
-
Storage: DMAPA should be stored under anhydrous conditions at the recommended temperature (2-8 °C) to minimize hydrolysis from atmospheric moisture.
-
Aqueous Polymerization: When polymerizing DMAPA in water, the pH must be carefully controlled. It is advisable to work in buffered solutions at a pH below 7 to suppress ester hydrolysis and ensure the monomer remains intact throughout the reaction.
-
Comparison to Analogues: It is noteworthy that the corresponding amide-containing monomer, N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), is significantly more resistant to hydrolysis.[5] This makes DMAPMA a preferred choice for applications requiring long-term stability in aqueous environments, especially at neutral or basic pH.
-
Reactivity and Polymerization
DMAPA is readily polymerized via free-radical methods due to its reactive acrylate double bond.
Caption: General workflow for free-radical polymerization of DMAPA.
Experimental Protocol: Free-Radical Polymerization
This protocol provides a representative methodology for the solution polymerization of DMAPA. Causality: The choice of an organic solvent like toluene and an oil-soluble initiator (AIBN) is common for acrylates to create a homogeneous reaction environment. Degassing is critical because oxygen is a radical scavenger and will inhibit the polymerization. Precipitation into a non-solvent is a standard method for purifying the resulting polymer.
-
Reagents & Equipment:
-
3-(Dimethylamino)propyl acrylate (DMAPA), inhibitor removed if necessary.
-
2,2'-Azobisisobutyronitrile (AIBN) as the radical initiator.
-
Anhydrous toluene (or other suitable solvent).
-
Anhydrous n-hexane (or other non-solvent for precipitation).
-
Schlenk flask or three-neck round-bottom flask with a condenser, magnetic stirrer, and nitrogen/argon inlet.
-
-
Procedure:
-
To a Schlenk flask, add DMAPA (e.g., 5.0 g, 31.8 mmol) and anhydrous toluene (e.g., 20 mL).
-
Add the initiator, AIBN (e.g., 0.052 g, 0.32 mmol, for a 100:1 monomer-to-initiator ratio).
-
Stir the mixture to dissolve the components completely.
-
Degas the solution: Subject the flask to three freeze-pump-thaw cycles or purge with dry nitrogen/argon for at least 30 minutes to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir under an inert atmosphere.
-
Allow the polymerization to proceed for a set time (e.g., 6-24 hours), depending on the desired molecular weight and conversion.
-
Quench the reaction: Cool the flask in an ice bath and expose the solution to air.
-
Purify the polymer: Slowly pour the viscous polymer solution into a large excess of a stirred non-solvent (e.g., 400 mL of cold n-hexane). The polymer will precipitate as a solid or gummy substance.
-
Decant the solvent and redissolve the polymer in a minimal amount of a good solvent (e.g., THF).
-
Repeat the precipitation step (step 8) two more times to ensure the removal of unreacted monomer and initiator.
-
Collect the final polymer by filtration or decantation and dry it under vacuum at room temperature until a constant weight is achieved.
-
Properties and Behavior of Poly(DMAPA)
The primary reason for using the DMAPA monomer is to impart its unique properties to the resulting polymer, p(DMAPA). The tertiary amine in each repeating unit provides a pH-responsive character.
Caption: pH-dependent protonation equilibrium of the p(DMAPA) side chain.
-
At Low pH (Acidic Conditions): The tertiary amine groups are protonated, forming ammonium cations (-N⁺H(CH₃)₂). The electrostatic repulsion between these positive charges along the polymer backbone causes the chain to adopt an extended, uncoiled conformation. This makes the polymer highly soluble in water.
-
At High pH (Basic Conditions): The amine groups are deprotonated and become neutral (-N(CH₃)₂). The loss of charge reduces chain repulsion and increases hydrophobicity, causing the polymer to collapse into a compact globule. This can lead to a decrease in solubility or a phase transition. This pH-triggered "switch" is the basis for its use in smart materials.
Safe Handling, Storage, and Disposal
DMAPA is a hazardous chemical and must be handled with appropriate care.
-
Hazard Classification: DMAPA is classified as corrosive and is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.
-
Handling Protocol (Self-Validating Safety):
-
Engineering Controls: Always handle DMAPA inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.
-
Avoidance: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.
-
-
Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area away from heat, sparks, and open flames. The presence of a polymerization inhibitor (like MEHQ) is common in commercial products to ensure stability.
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion
3-(Dimethylamino)propyl acrylate is a highly functional monomer that enables the creation of advanced, stimuli-responsive polymers. A thorough understanding of its physical properties—particularly its spectral characteristics for identity confirmation and its susceptibility to hydrolysis—is paramount for any researcher. The causality is clear: precise control over experimental conditions, such as pH and reaction atmosphere, directly dictates the integrity of the monomer and the success of the polymerization. By adhering to the detailed handling and polymerization protocols outlined in this guide, scientists can safely and effectively harness the potential of DMAPA to develop next-generation materials for a wide array of scientific and biomedical applications.
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